4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
HYPJWLOXCMXFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, migration, and other processes .
Comparison with Similar Compounds
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain pyrrole and pyridine rings and have similar biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different ring fusion pattern but share some structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H5FN2O2
- Molecular Weight : 180.14 g/mol
- CAS Number : 1781793-65-4
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer properties and its role as a potential therapeutic agent in various diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various human cancer cell lines. The structure-activity relationship (SAR) analyses suggest that the presence of the pyrrole and pyridine rings contributes to these effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.5 | Induction of apoptosis |
| MCF-7 | 2.0 | Cell cycle arrest |
| A549 | 1.8 | Inhibition of proliferation |
Table 1: Antiproliferative activity against selected cancer cell lines.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Pathways : Evidence suggests that it may interact with specific protein targets involved in cancer progression, although further studies are needed to elucidate these pathways.
Case Studies
Several research studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on Pyrrolopyridine Derivatives :
- A series of pyrrolopyridine derivatives were synthesized and tested for their anticancer activity.
- Results demonstrated that modifications at the carboxylic acid position significantly enhanced cytotoxicity against breast and lung cancer cells.
-
Clinical Trials :
- Ongoing clinical trials are assessing the safety and efficacy of related compounds in treating various malignancies, with preliminary results indicating promising outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
